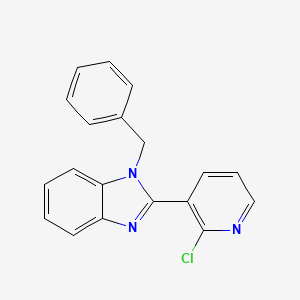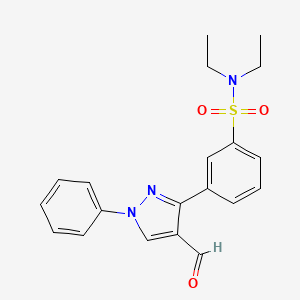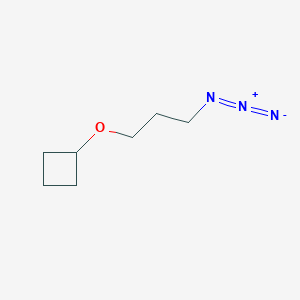
3-Azidopropoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidopropoxycyclobutane is an organic compound characterized by the presence of an azide group attached to a propoxy group, which is further connected to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropoxycyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanol and 3-bromopropanol.
Formation of 3-Bromopropoxycyclobutane: Cyclobutanol is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate to form 3-bromopropoxycyclobutane.
Azidation: The bromine atom in 3-bromopropoxycyclobutane is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and employing continuous flow reactors to enhance efficiency.
Types of Reactions:
Substitution Reactions: The azide group in this compound can undergo nucleophilic substitution reactions, often forming amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azidopropoxycyclobutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in materials science for the development of new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azidopropoxycyclobutane largely depends on the specific reactions it undergoes:
Cycloaddition Reactions: The azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings.
Reduction Reactions: The azide group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
3-Azidopropanol: Similar structure but lacks the cyclobutane ring.
Azidocyclobutane: Contains an azide group directly attached to the cyclobutane ring without the propoxy linker.
3-Azidopropylamine: Similar structure but with an amine group instead of the cyclobutane ring.
Uniqueness: 3-Azidopropoxycyclobutane is unique due to the combination of the azide group, the flexible propoxy linker, and the strained cyclobutane ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-azidopropoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRJTSBWFRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
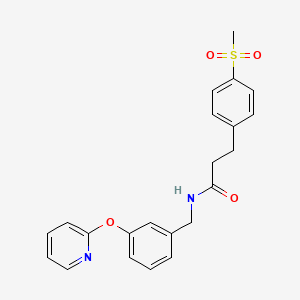
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2838669.png)

![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)
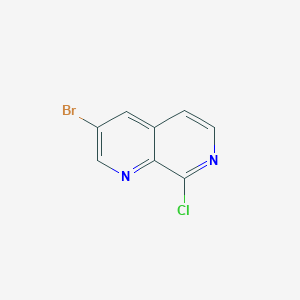
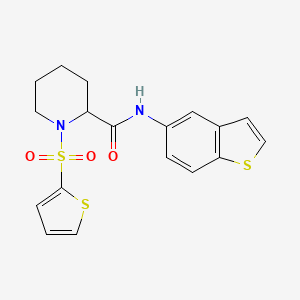

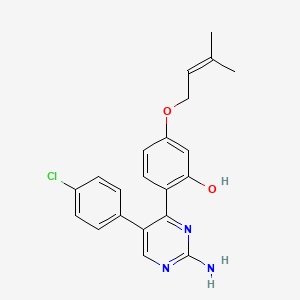
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)
![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)
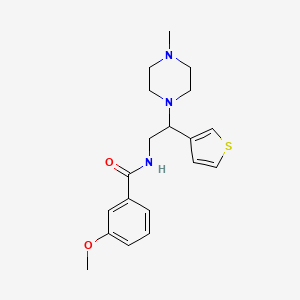
![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)
